![molecular formula C11H9N3O2S B5441560 6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5441560.png)

6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-Nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is a compound of interest within the realm of organic chemistry, specifically within studies aimed at developing novel therapeutic agents or understanding chemical reactivity and interactions. This compound belongs to the class of nitroimidazothiazoles, which have been explored for their potential applications across various fields, including medicine and materials science.

Synthesis Analysis

The synthesis of nitroimidazothiazoles, including 6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole, typically involves the reaction of 2-bromo-4-nitroimidazole with substituted thiiranes in the presence of diisopropylethylamine, leading to high yields of the desired product. This method provides a facile route to accessing a variety of nitroimidazothiazole derivatives by varying the substituents on the thiirane (Thompson et al., 2017).

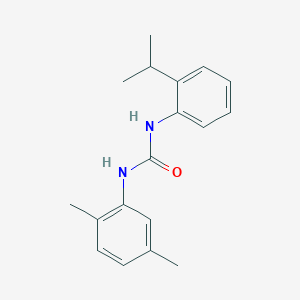

Molecular Structure Analysis

The molecular structure of nitroimidazothiazoles has been elucidated through various spectroscopic techniques, including NMR, mass spectrometry, and X-ray crystallography. These studies confirm the presence of the nitro group attached to the imidazole ring and the thiazole moiety, contributing to the unique chemical properties of these compounds (Andreani et al., 1997).

Chemical Reactions and Properties

Nitroimidazothiazoles exhibit a range of chemical reactions, including ring-ring interconversions and rearrangements under various conditions. These reactions often lead to the formation of novel heterocyclic structures with potential biological activity. The reactivity is influenced by the presence of the nitro group and the specific substituents on the thiazole ring, which can affect the yield and outcome of these transformations (Billi et al., 1999).

Mecanismo De Acción

While the exact mechanism of action for “6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole” is not specified, compounds of the imidazo[2,1-b]thiazole class have been found to exhibit a wide range of biological activities . For instance, some compounds have shown promising anticancer activities .

Direcciones Futuras

Propiedades

IUPAC Name |

6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJNJGZDLCJHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chloro-4-fluorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5441480.png)

![N-[(5-fluoro-1H-indol-2-yl)methyl]-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5441492.png)

![4-({4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}methyl)-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5441500.png)

![5-chloro-3-(2,6-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5441502.png)

![1-[3-(3-chlorophenyl)acryloyl]-1H-benzimidazole](/img/structure/B5441522.png)

![2-(4-bromophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5441528.png)

![4-(methylthio)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5441530.png)

![N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide](/img/structure/B5441540.png)

![4-[4-(allyloxy)benzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5441545.png)

![N-(2,5-dimethoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5441552.png)

![6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5441561.png)

![3-[(2-chlorobenzyl)thio]-4-ethyl-5-methyl-4H-1,2,4-triazole](/img/structure/B5441566.png)